molecular formula C7H9N3O B3092954 (3-Isopropyl-[1,2,4]oxadiazol-5-yl)-acetonitrile CAS No. 1239752-36-3

(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-acetonitrile

Cat. No. B3092954
CAS RN: 1239752-36-3
M. Wt: 151.17
InChI Key: JKJZMCOXMVPFPP-UHFFFAOYSA-N
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Description

“(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-acetonitrile” is a chemical compound with the linear formula C6H11O1N3 . It is a solid substance .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, which includes “(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-acetonitrile”, has been a focus of attention for a long time . The synthesis process often involves amidoxime and carboxylic acid derivatives heterocyclization or 1,3-dipolar cycloaddition of nitrile and nitrile oxide .


Molecular Structure Analysis

The molecular structure of “(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-acetonitrile” is characterized by a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazole derivatives are diverse. One of the ways to deal with the antimicrobial resistance problem is the synthesis of new medicinal substances to which microorganisms are sensitive .

Scientific Research Applications

Agricultural Pesticides

1,2,4-Oxadiazole derivatives, such as the compound , have been found to exhibit a broad spectrum of agricultural biological activities . They have been used in the discovery of efficient and low-risk chemical pesticides, which are urgently needed due to the serious threat plant diseases pose to food security .

Anti-Bacterial Agents

These compounds have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), a bacterium that causes serious diseases in rice . Some derivatives have even outperformed existing treatments .

Anti-Fungal Agents

1,2,4-Oxadiazole derivatives have demonstrated anti-fungal activity against Rhizoctonia solani, a fungus that causes sheath blight in rice .

Nematocidal Activity

These compounds have shown moderate nematocidal activity against Meloidogyne incognita, a species of root-knot nematode that is a major agricultural pest .

Anti-Infective Agents

1,2,4-Oxadiazole derivatives have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have potential for structure-activity relationship (SAR) studies, activity potential, and promising targets for mode of action .

Cytotoxic Agents

Some 1,2,4-Oxadiazole derivatives have exhibited in vitro cytotoxic activity against tumor and non-tumor mammalian cell lines .

Synthetic Organic Chemistry

In synthetic organic chemistry, the 1,2,4-oxadiazole ring serves as a convenient precursor for generating other heterocyclic and acyclic compounds .

Development of New Agrochemicals

The 2-(pyrazol-4-yl)-1,3,4-oxadiazole unit, which is similar to the compound , is considered a core pharmacophore in developing new agrochemicals .

Safety and Hazards

“(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-acetonitrile” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the research and development of 1,3,4-oxadiazole derivatives, including “(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-acetonitrile”, are promising. The development of new compounds to which microbes would be sensitive is one of the ways to deal with the antimicrobial resistance problem .

properties

IUPAC Name

2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5(2)7-9-6(3-4-8)11-10-7/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJZMCOXMVPFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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